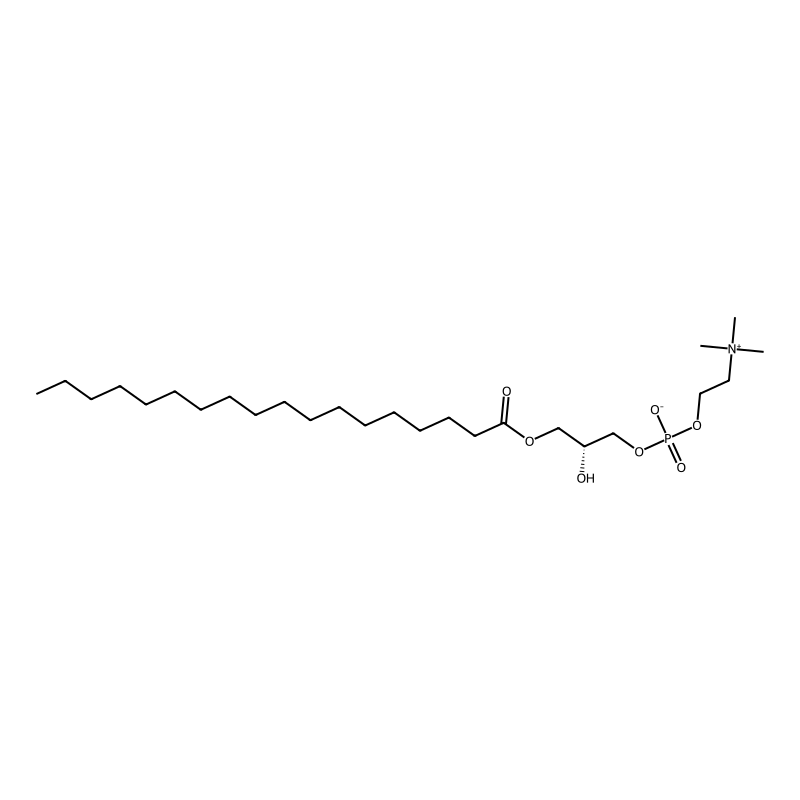

1-Stearoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activities & Clinical Significance

LPC(18:0) is not merely a structural intermediate; it exerts specific and often protective biological effects, particularly evident in large-scale clinical studies.

- Inverse Association with Cancer Risk: A large prospective study found that higher pre-diagnostic plasma levels of LPC(18:0) were consistently associated with a lower risk of breast, prostate, and colorectal cancer. This suggests that alterations in phosphatidylcholine metabolism, reflected by LPC levels, may precede the clinical manifestation of cancer [1].

- Role in Hepatic Metabolism: A recent study on pullets showed that LPC(18:0) was among the metabolites significantly upregulated in the liver following a specific dietary intervention. This was linked to altered glycerophospholipid metabolism and improved antioxidant capacity, indicating its involvement in hepatic lipid regulation [2].

- Pro-inflammatory and Atherogenic Potential: In the vascular system, LPCs in general are known to induce prolonged endothelial activation, which is a key process in the development of atherosclerosis. They can modulate inflammatory chemokine expression and increase oxidative stress [3]. It is important to note that the biological effects can vary significantly between different LPC species (e.g., LPC 18:0 vs. LPC 18:2).

Biosynthesis and Metabolism

LPC(18:0) is primarily generated and metabolized through several key enzymatic pathways, as illustrated below.

Pathways of LPC(18:0) metabolism. Key enzymes regulate its production and conversion.

- Production: The primary route for LPC formation is the hydrolysis of phosphatidylcholine (PC) by the enzyme phospholipase A2 (PLA2), which removes a fatty acid from the sn-2 position [4] [3]. LPC can also be generated as a byproduct of the lecithin-cholesterol acyltransferase (LCAT) reaction during cholesterol esterification [3].

- Remodeling (Lands' Cycle): LPC(18:0) can be re-acylated back into PC by enzymes of the lysophosphatidylcholine acyltransferase (LPCAT) family. This "Lands' cycle" is a critical mechanism for remodeling the fatty acid composition of membranes to achieve specific biological functions [3] [5]. For example, LPCAT1 in the lung is crucial for generating dipalmitoyl-PC, a major component of pulmonary surfactant [5].

- Degradation: LPC can be hydrolyzed by lysophospholipases to form glycerophosphocholine (GPC), effectively removing it from the lysophospholipid pool [3] [6].

Analytical Methods and Protocols

Accurate measurement of LPC(18:0) in biological samples typically relies on mass spectrometry-based platforms. The table below outlines key methodologies derived from recent studies.

| Method / Protocol Aspect | Technical Description |

|---|---|

| Primary Analytical Platform | Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the standard. Ultra-high performance LC (UHPLC) is often used for better separation [1] [2]. |

| Sample Type | Plasma, serum, liver tissue, and other biological fluids or tissues [1] [7] [2]. |

| Sample Preparation (e.g., Liver Tissue) | 1. Precisely weigh ~50 mg of tissue. 2. Homogenize with 300 µL of acetonitrile/methanol (1:5, v/v). 3. Centrifuge at 12,000 g for 10 min (4°C). 4. Collect supernatant, store at -20°C for 30 min, then re-centrifuge. 5. Inject the final supernatant into the LC-MS/MS system [2]. | | Chromatography | Column: Waters ACQUITY Premier HSS T3 (2.1 x 100 mm, 1.8 µm). Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile. Gradient elution is used [2]. | | Mass Spectrometry Identification | Identification is confirmed by matching the accurate mass of the precursor ion and its MS/MS fragmentation pattern against standards and databases (e.g., METLIN, HMDB). The characteristic product ion for LPCs is m/z 184, corresponding to the phosphocholine head group [8] [2]. | | Data Pre-processing & Analysis | Raw data is processed using software (e.g., Compound Discoverer 3.0). Metabolites are identified with VIP > 1 and p < 0.05, followed by pathway analysis using KEGG and HMDB [2]. |

References

- 1. Higher plasma levels of lysophosphatidylcholine 18:0 are ... [pmc.ncbi.nlm.nih.gov]

- 2. Dietary wet fermented Brewer's grains modulate hepatic ... [nature.com]

- 3. An Updated Review of Lysophosphatidylcholine Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia Lysophosphatidylcholine [en.wikipedia.org]

- 5. Biosynthesis of phosphatidylcholine by human ... [pmc.ncbi.nlm.nih.gov]

- 6. 1-Lysophosphatidylcholine [en.wikipedia.org]

- 7. Phosphatidylcholine (18:0/20:4), a potential biomarker to ... [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylcholine 18:0 - an overview [sciencedirect.com]

Comprehensive Technical Guide: Role of LysoPC 18:0 in Lipid Metabolism

Introduction and Fundamental Properties of LysoPC 18:0

Lysophosphatidylcholine 18:0 (LysoPC 18:0), also known as 1-stearoyl-2-lyso-sn-glycero-3-phosphocholine, represents a specialized subclass of lysophospholipids characterized by an 18-carbon saturated fatty acid chain (stearic acid) attached to the sn-1 position of the glycerol backbone. This molecular structure confers unique biophysical and biochemical properties that distinguish it from its polyunsaturated counterparts. As an intermediate in the Lands' cycle of phospholipid remodeling, LysoPC 18:0 serves critical functions in maintaining membrane homeostasis and cellular signaling networks [1] [2]. The saturated nature of its acyl chain promotes more rigid membrane domains when incorporated into cellular structures, significantly influencing membrane fluidity and microdomain organization.

The chemical dynamics of LysoPC 18:0 are governed by its propensity for acyl migration, where the stearoyl group can spontaneously shift between the sn-1 and sn-2 positions of the glycerol backbone under physiological conditions. This isomerization reaches an equilibrium distribution of approximately 90% 2-lysoPC and 10% 1-lysoPC with a half-time of about 10 minutes under physiological pH and temperature, creating analytical challenges that require specialized stabilization techniques for accurate quantification [2]. Endogenous regulation of LysoPC 18:0 occurs through the coordinated actions of multiple enzymes, including phospholipase A2 (PLA2) which catalyzes its formation from phosphatidylcholine, and lysophosphatidylcholine acyltransferases (LPCATs) which reacylates it into phosphatidylcholine species. The metabolism of LysoPC 18:0 is particularly active in hepatic tissue, where it serves as a critical intermediary in systemic phospholipid homeostasis [1].

Metabolic Roles and Mechanisms of Action

Hepatic Lipid Metabolism Modulation

LysoPC 18:0 exerts profound effects on hepatic lipid handling through multiple interconnected mechanisms. In human liver-derived cell lines, LysoPC species have been demonstrated to induce lipid droplet formation and significantly alter intracellular triacylglycerol (TAG) profiles. This lipogenic effect occurs alongside the downregulation of key lipolytic enzymes, including adipose triglyceride lipase (ATGL), which plays a rate-limiting role in triglyceride hydrolysis. Additionally, LysoPC suppresses the expression of critical fatty acid biosynthesis genes such as SREBP1 and SCD1, creating a metabolic state characterized by reduced fatty acid synthesis coupled with impaired lipid catabolism [3]. The net effect is a shift toward intracellular lipid accumulation that may potentially contribute to hepatic steatosis under conditions of altered LysoPC homeostasis.

The molecular mechanisms underlying these metabolic effects involve both direct incorporation of LysoPC-derived fatty acids into complex lipids and transcriptional regulation of metabolic pathways. When LysoPC 18:0 is taken up by hepatocytes, its stearoyl chain can be directly incorporated into phosphatidylcholine species through reacylation pathways or processed to release stearic acid for integration into other lipid classes. This direct incorporation pathway bypasses de novo fatty acid synthesis, providing a mechanism for rapidly altering membrane lipid composition without engaging the canonical biosynthetic machinery [3] [1]. Furthermore, the saturated nature of LysoPC 18:0 appears to be particularly effective in driving these metabolic alterations, as saturated LysoPC species demonstrate more pronounced effects on lipid accumulation compared to their unsaturated counterparts.

Membrane Dynamics and Cellular Signaling

The effects of LysoPC 18:0 extend beyond metabolic regulation to influence fundamental membrane physical properties and subsequent signaling cascades. When incorporated into cellular membranes, the saturated stearoyl chain of LysoPC 18:0 increases membrane rigidity and reduces fluidity, creating membrane microenvironments that alter the function of transmembrane receptors and signaling complexes. These biophysical changes have been experimentally demonstrated to reduce metastatic potential in tumor cells by impairing cellular adhesion, migration, and invasiveness—processes that depend on membrane flexibility and dynamic remodeling [4]. The mechanism involves attenuation of integrin and selectin binding functions without altering expression levels of these adhesion receptors, highlighting the importance of membrane physical state in regulating receptor functionality.

LysoPC 18:0 also functions as a signaling molecule through both receptor-mediated and receptor-independent mechanisms. It can activate specific G protein-coupled receptors, including G2A and related receptors, though the binding affinity and specificity vary among different LysoPC species [1]. Downstream signaling events include activation of mitogen-activated protein kinase (MAPK) pathways, phosphoinositide 3-kinase (PI3K) cascades, and modulation of intracellular calcium flux. These signaling pathways influence critical cellular processes including proliferation, apoptosis, and inflammatory responses. The inflammatory modulation by LysoPC 18:0 appears to be context-dependent, with evidence supporting both pro- and anti-inflammatory effects depending on concentration, cell type, and temporal factors [1] [4].

Quantitative Research Findings

Epidemiological Associations

Table 1: Cancer Risk Associations with Circulating LysoPC 18:0 Levels

| Cancer Type | Risk Reduction per Quartile Increase | Study Population | Follow-up Duration | Reference |

|---|---|---|---|---|

| Breast Cancer | Consistent inverse association | 362 incident cases | Median 6.5 years | [5] |

| Prostate Cancer | Consistent inverse association | 310 incident cases | Median 6.8 years | [5] |

| Colorectal Cancer | Consistent inverse association | 163 incident cases | Median 6.6 years | [5] |

Large-scale prospective metabolomics studies have revealed that higher pre-diagnostic plasma levels of LysoPC 18:0 are consistently associated with reduced cancer risk across multiple malignancy types. In the EPIC-Heidelberg cohort study involving 835 incident cancer cases, LysoPC 18:0 demonstrated dose-response relationships with risk reduction, independent of conventional risk factors. The consistency of these associations across different cancer types suggests that LysoPC 18:0 may participate in fundamental mechanisms that oppose tumorigenesis, rather than organ-specific pathways. Importantly, these risk associations remained significant even when accounting for multiple testing, underscoring the robustness of the findings [5]. The inverse relationship between LysoPC 18:0 levels and cancer risk was maintained across different lag times between blood collection and cancer diagnosis, suggesting that altered LysoPC metabolism may represent an early event in carcinogenesis.

Experimental Intervention Data

Table 2: Experimentally Observed Effects of LysoPC 18:0 Administration

| Experimental System | Concentration/Dose | Observed Effects | Mechanism | Reference |

|---|---|---|---|---|

| B16.F10 melanoma cells | 450 μM | 50% reduction in lung metastasis | Altered membrane rigidity, reduced cell adhesion/motility | [4] |

| Solid tumor cell lines | 450 μM | Rapid elimination from supernatant, 30-50% incorporation into cellular lipids | Lysophospholipase-mediated hydrolysis | [4] |

| Human liver-derived C3A cells | 20 μM | Lipid droplet formation, altered TAG profiles | Suppressed ATGL, SREBP1, SCD1 expression | [3] |

| Pullets (20% WFBG diet) | Dietary intervention | Reduced hepatic fat content, altered liver metabolites | Modulation of glycerophospholipid metabolism | [6] |

Experimental models consistently demonstrate that administration of LysoPC 18:0 produces quantifiable changes in lipid metabolism and cellular function. In cultured hepatocytes, LysoPC 18:0 supplementation at 20 μM induced significant lipid droplet accumulation and altered the molecular composition of triglyceride species. These cellular effects were accompanied by reduced expression of genes regulating both lipid catabolism (ATGL) and fatty acid biosynthesis (SCREBP1, SCD1), suggesting coordinated regulation of opposing metabolic pathways [3]. In animal models, dietary interventions that increase LysoPC 18:0 levels, such as wet-fermented brewer's grains, successfully reduce hepatic fat content and modulate antioxidant capacity, demonstrating the translational potential of targeting LysoPC metabolism [6].

The dose-dependent effects of LysoPC 18:0 have been observed across multiple experimental systems, with concentrations ranging from physiological levels (low micromolar) to supraphysiological levels (hundreds of micromolar) producing qualitatively similar but quantitatively distinct responses. The saturation status of the acyl chain appears to be a critical determinant of biological activity, with saturated species (including LysoPC 18:0) generally producing more pronounced effects on membrane properties and metabolic regulation compared to mono-unsaturated or polyunsaturated species [4].

Experimental Protocols and Methodologies

Cell Culture and Treatment Protocols

Cell culture models provide essential platforms for investigating LysoPC 18:0 metabolism and function. For human hepatic studies, the C3A cell line (a subclone of HepG2) represents a well-characterized model system. These cells should be maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin-neomycin antibiotic mixture at 37°C in a 5% CO2 atmosphere. For experimental treatments, LysoPC 18:0 should be prepared in media containing 1% fatty-acid-free bovine serum albumin (BSA) to ensure proper solubilization and delivery to cells [3]. The standard treatment protocol involves 24-hour exposure to LysoPC 18:0 at concentrations typically ranging from 10-50 μM, with precise concentration selection dependent on specific experimental objectives.

Prior to functional assays, cell viability assessment is essential using methods such as the WST-1 assay. This colorimetric assay measures the metabolic activity of cells based on the cleavage of tetrazolium salts by mitochondrial dehydrogenases. For the WST-1 assay, cells are seeded in 96-well plates at a density of 2.0 × 10^4 cells/well and allowed to adhere for 24 hours before treatment. Following LysoPC 18:0 exposure, WST-1 reagent is added at a concentration of 5 μL/well for the final 3 hours of incubation. Absorbance is then measured at 450 nm using a microplate spectrophotometer, with results expressed as percentage absorbance compared to untreated controls [3]. This viability assessment is critical for distinguishing specific metabolic effects from general cytotoxicity.

Lipidomic Analysis Techniques

Comprehensive lipidomic profiling provides detailed characterization of LysoPC 18:0-induced alterations in cellular lipid metabolism. The recommended methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization operating in both positive and negative modes. For chromatographic separation, an Atlantis T3 C18 column (2.1 mm × 150 mm, 3 μm) provides excellent resolution of phospholipid species. The mobile phase should consist of a 10 mM ammonium acetate aqueous solution (solvent A), isopropanol (solvent B), and methanol (solvent C) with optimized gradient elution [3].

Sample preparation represents a critical step in lipidomic analyses. Cells should be washed with phosphate-buffered saline and collected in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. Cell lysates from multiple replicate wells should be pooled to obtain sufficient material for comprehensive analysis. Protein concentration must be determined using the bicinchoninic acid (BCA) assay to normalize lipid measurements. For LC-MS/MS analysis, lipids are extracted using modified Bligh-Dyer methods with chloroform:methanol mixtures, followed by centrifugation and collection of the organic phase [3] [5]. The mass spectrometry analysis should be performed with mass tolerance within 5.0 ppm, and acyl composition identified by comparing MS/MS fragments with the LIPIDMAPS database. This lipidomic approach enables simultaneous quantification of multiple lipid classes, including triacylglycerols, cholesteryl esters, phosphatidylethanolamines, and various phospholipid species.

Functional Assays for Metabolic Phenotyping

Oil Red O staining provides a straightforward method for visualizing and quantifying neutral lipid accumulation in cultured cells. For this assay, cells are seeded in 24-well plates at a density of 2.0 × 10^5 cells/well and treated with LysoPC 18:0 for 24 hours. Following treatment, cells are washed with PBS and fixed with 10% neutral-buffered formalin for 10 minutes. After fixation, cells are washed with PBS and treated with 60% isopropanol for 10 minutes to enhance dye penetration. Oil Red O working solution is then added for 20 minutes, followed by washing with 60% isopropanol and PBS [3]. Stained lipid droplets can be visualized by light microscopy, and for quantification, the dye can be extracted using 100% isopropanol and measured spectrophotometrically at 550 nm.

For assessment of metastatic potential, in vitro migration and invasion assays provide functional readouts relevant to cancer biology. Boyden chamber assays with Matrigel coating can evaluate invasive capacity, while wound healing assays measure two-dimensional migration potential. Importantly, pretreatment of highly metastatic B16.F10 melanoma cells with saturated LysoPC species reduced experimental lung metastasis by approximately 50% in mouse models, validating the functional significance of LysoPC-mediated effects [4]. For gene expression analysis, real-time PCR should be performed for key lipid metabolic genes including ATGL (for lipolysis), SREBP1 (master regulator of fatty acid synthesis), and SCD1 (responsible for monounsaturated fatty acid production). RNA extraction is typically performed using commercial kits with DNase treatment to remove genomic DNA contamination, followed by cDNA synthesis and quantitative PCR with appropriate reference genes [3].

Therapeutic Potential and Research Applications

Cancer Metastasis Inhibition

The anti-metastatic properties of LysoPC 18:0 represent a promising therapeutic avenue, particularly given the critical need for interventions that target the metastatic cascade. Preclinical studies demonstrate that treatment with saturated LysoPC species, including LysoPC 18:0, reduces the metastatic potential of B16.F10 melanoma cells by approximately 50% in experimental mouse models [4]. The mechanistic basis for this effect involves altered membrane properties that impair cellular motility and adhesion without inducing cytotoxicity. Specifically, incorporation of saturated fatty acids from LysoPC 18:0 increases membrane rigidity, creating a biophysical environment less permissive for the dynamic membrane remodeling required for invasion and extravasation.

The therapeutic application of these findings may involve pharmacological elevation of circulating LysoPC 18:0 levels or potentiation of its signaling pathways. Administration of liposomes rich in saturated phosphatidylcholine has been shown to effectively increase plasma levels of saturated LysoPC species in mouse models, suggesting a feasible delivery approach [4]. Importantly, cancer patients frequently demonstrate depleted LysoPC plasma levels, with reductions observed across multiple cancer types including colorectal, renal cell, and prostate carcinomas. This cancer-associated LysoPC deficiency suggests that restoration of physiological levels might have therapeutic benefit, particularly in the adjuvant setting to prevent metastatic dissemination [4] [5]. The consistent inverse association between pre-diagnostic LysoPC 18:0 levels and cancer risk in prospective studies further supports the potential of LysoPC-focused interventions.

Metabolic Disease Implications

Beyond oncology, LysoPC 18:0 plays significant roles in glucose homeostasis and metabolic disease pathogenesis. Experimental models of intrauterine growth restriction demonstrate that early-life LysoPC 18:0 levels predict adult metabolic phenotype, with higher levels correlating inversely with blood glucose concentrations in adulthood [7]. This long-term metabolic programming effect suggests that LysoPC 18:0 may influence the developmental trajectory of metabolic systems, potentially through epigenetic mechanisms or permanent alterations in metabolic set points. Dietary interventions with adapted lipid compositions during critical developmental windows can positively influence LysoPC 18:0 levels and subsequent metabolic outcomes, highlighting the potential for nutritional approaches to modify disease risk.

In the context of hepatic steatosis, the effects of LysoPC 18:0 appear more complex. While induction of lipid droplet formation by LysoPC species suggests a potential role in promoting fatty liver development [3], other studies demonstrate beneficial effects on hepatic lipid metabolism. Dietary interventions that modulate endogenous LysoPC metabolism, such as wet-fermented brewer's grains, successfully reduce hepatic fat content and improve antioxidant capacity in poultry models [6]. This apparent paradox may reflect dose-dependent effects or differential responses based on metabolic context, underscoring the need for careful therapeutic consideration. The reduction in hepatic fat content with improved LysoPC profiles suggests that targeted modulation of specific LysoPC species may offer therapeutic opportunities for non-alcoholic fatty liver disease.

Visualization of Metabolic Pathways and Experimental Workflows

LysoPC 18:0 Metabolic Pathway Diagram

Figure 1: LysoPC 18:0 Metabolic Pathways and Biological Effects

This comprehensive pathway visualization illustrates the complex metabolic fate of LysoPC 18:0 and its diverse biological consequences. The metabolic panel (upper section) depicts the enzymatic transformations involving LysoPC 18:0, including its formation from phosphatidylcholine via phospholipase A2, degradation to glycerophosphocholine, and reacylation back to phosphatidylcholine. The biological effects panel (lower section) demonstrates the functional outcomes of LysoPC 18:0 action, including altered gene expression, modified membrane properties, reduced metastatic potential, and effects on cancer risk, glucose homeostasis, and hepatic lipid accumulation. The color-coding differentiates between metabolic enzymes (red), substrates and products (yellow), biological entities (green), and functional effects (blue), providing immediate visual categorization of pathway components.

Experimental Workflow for LysoPC Research

Figure 2: Experimental Workflow for LysoPC 18:0 Research

This workflow diagram outlines a comprehensive experimental approach for investigating LysoPC 18:0 biology, integrating multiple methodological streams to provide synergistic insights. The process begins with appropriate cell culture models, progresses through treatment with physiologically relevant LysoPC 18:0 concentrations, and includes essential viability assessment to distinguish specific effects from general toxicity. The parallel analytical streams encompass lipidomic profiling for comprehensive metabolite measurement, histological examination of lipid droplets, gene expression analysis of key regulatory factors, and functional assays relevant to specific research questions (such as migration and invasion for cancer studies). Finally, data integration from these diverse approaches enables systems-level understanding of LysoPC 18:0 mechanisms and effects. This multi-faceted methodology ensures robust characterization of both metabolic and functional consequences of LysoPC 18:0 exposure.

Conclusion and Future Directions

References

- 1. An Updated Review of Lysophosphatidylcholine Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 2. 1-Lysophosphatidylcholine [en.wikipedia.org]

- 3. Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases | Lipids in Health and Disease | Full Text [lipidworld.biomedcentral.com]

- 5. Higher plasma levels of lysophosphatidylcholine 18:0 are ... [pmc.ncbi.nlm.nih.gov]

- 6. Dietary wet fermented Brewer's grains modulate hepatic ... [nature.com]

- 7. The effect of dietary lipid quality in early life on serum LysoPC(18:2) levels and their association with adult blood glucose levels in intrauterine growth restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

stearoyl alpha-lysolecithin exploratory research

Mechanism of Action & Experimental Protocols

The proposed mechanism by which sLPC enhances macrophage phagocytosis is through the activation of the AMPK/p38 MAPK signaling pathway.

sLPC enhances macrophage phagocytosis via the AMPK/p38 MAPK pathway. AMPK inhibition blocks this effect.

Key Experimental Evidence and Methodologies

Researchers used the following approaches to elucidate this mechanism:

- In Vitro Macrophage Phagocytosis Assay: A common method involves incubating macrophages with sLPC (e.g., for 2 hours). Phagocytic ability is quantified by adding FITC-conjugated *Escherichia coli* particles. After a set incubation, extracellular fluorescence is quenched, and the fluorescence from internalized bacteria is measured, indicating phagocytic uptake. The dose-dependent increase was reversed using the AMPK inhibitor Compound C or siRNA targeting AMPKα1 [1] [2].

- Analysis of Pathway Activation: To confirm pathway involvement, cell lysates are analyzed via western blotting to detect phosphorylated (active) and total levels of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC), as well as p38 MAPK. Studies showed sLPC increases phosphorylation of these proteins over time, which was prevented by AMPK inhibition [1] [2].

- In Vivo Validation: In mouse models, sLPC is administered systemically. Tissues like the lung are then examined for AMPK and p38 MAPK activity. Phagocytosis is tested in vivo by injecting fluorescent E. coli and measuring uptake by immune cells collected via bronchoalveolar lavage [1] [2].

Comparative Context of Lysophospholipid Research

While your focus is on the stearoyl form, research on other LPCs provides valuable context for its immunomodulatory potential and species-specific effects.

| LPC Type / Study | Observed Effects | Model System | Key Differences/Considerations |

|---|---|---|---|

| General LPCs | Can have dual roles: Pro-inflammatory (in atherosclerosis) and Anti-infective (inhibiting HMGB1 release). | Various mammalian cells [3] | Effects are highly context-dependent (disease state, concentration, LPC species). |

| Soy Lysolecithin | Improved growth performance, nutrient digestibility, and antioxidative capacity; reduced pro-inflammatory interleukin-6. | Broiler Chickens [4] | Highlights general LPC benefits on health and metabolism, not specific to phagocytosis. |

| Soy Lysolecithin | Enhanced growth, antioxidant capacity, and lipid metabolism; optimal effect at 0.1% dietary level. | Litopenaeus vannamei (Shrimp) [5] | Suggests LPC may regulate lipid metabolism via the Ca2+/CaMKKβ/AMPK pathway. |

| Mixed/Pure LPC | Subcutaneous administration induced fever, elevated inflammatory markers, and impaired liver health and growth. | Holstein Calves [6] | Critical Note: Highlights that the route of administration and species are crucial; systemic delivery can have adverse effects, unlike proposed therapeutic use of sLPC. |

Research Implications & Future Directions

The evidence positions sLPC as a promising immunomodulatory agent, but several aspects require further investigation:

- Therapeutic Potential: The specific activation of the AMPK/p38 MAPK pathway by sLPC to enhance bacterial clearance offers a compelling strategy for combating bacterial infections [1].

- Specificity of Stearoyl Form: Most functional studies focus on sLPC. The impact of different fatty acyl chains (like palmitoyl or oleoyl LPC) on phagocytosis remains less clear, representing a key area for further research [3].

- Delivery and Toxicity: Future work must focus on developing safe and effective delivery systems for sLPC. The adverse effects observed with systemic LPC administration in calves underscore the importance of this research [6].

References

- 1. Stearoyl lysophosphatidylcholine enhances the phagocytic ... [pubmed.ncbi.nlm.nih.gov]

- 2. Stearoyl lysophosphatidylcholine enhances the phagocytic ... [ovid.com]

- 3. The mechanisms of lysophosphatidylcholine in ... [sciencedirect.com]

- 4. Lysolecithins improved growth performance, nutrient ... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Lysolecithin on Growth Performance, Antioxidant ... [pmc.ncbi.nlm.nih.gov]

- 6. Subcutaneous lysophosphatidylcholine administration ... [sciencedirect.com]

1-Stearoyl-sn-glycero-3-phosphocholine HMDB0010384

Chemical and Structural Profile

1-Stearoyl-sn-glycero-3-phosphocholine, systematically named 1-octadecanoyl-sn-glycero-3-phosphocholine, is a saturated lysophosphatidylcholine (LysoPC, LPC) with a defined structure and properties crucial for research applications [1] [2].

| Property | Description |

|---|---|

| Common Name | 1-Stearoyl-sn-glycero-3-phosphocholine; Stearoyl LysoPC; LPC(18:0) |

| CAS Number | 19420-57-6 [3] [4] |

| Molecular Formula | C₂₆H₅₄NO₇P [3] [1] [4] |

| Molecular Weight | 523.68 g/mol [3] [4] |

| IUPAC Name | [(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate [3] |

| Structure | Glycerophosphocholine backbone with a stearic acid (18:0) esterified at the sn-1 position [1] [2]. |

| Purity | Typically available at ≥98% to ≥99% [3] [4]. |

| Physical Form | White to off-white solid [3] [4]. |

| Storage | Store at < -10 °C to < -20 °C [3] [4]. |

| Solubility | Soluble in chloroform:methanol (1:1) or ethanol [3]. |

Biological Functions and Research Applications

This lysophospholipid is not just a structural membrane component but also a bioactive molecule and a valuable research tool with diverse applications [3] [4].

| Function/Application | Description & Mechanism |

|---|---|

| Membrane Biophysics & Curvature | Its single acyl chain and large headgroup introduce positive membrane curvature, promoting micelle formation and influencing membrane fusion and dynamics [3]. |

| Cell Signaling | Acts as an endogenous mediator, regulating inflammatory and immune responses. It can activate G-protein-coupled receptors and modulate endothelial adhesion molecule expression [3]. |

| Induction of Apoptosis | In K562 leukemia cells, it induces apoptosis by causing sub-G1 cell cycle accumulation, increasing Annexin V staining, and activating caspases. It also suppresses survival genes like Bcl-2, Bcl-xL, and survivin [3]. |

| STAT3 Signaling Pathway | Attenuates survival genes by inhibiting phosphorylation of STAT3, its DNA binding activity, and nuclear co-localization with HDAC3. It also enhances histone H3 acetylation [3]. |

| Drug Delivery & Liposomes | Used in liposomal and lipid nanoparticle formulations to improve membrane fluidity, drug encapsulation, release profiles, and overall stability [3] [4]. |

| Lipidomic & Metabolomic Standard | Serves as a high-purity calibration standard for mass spectrometry and NMR-based quantification of lysophospholipids in biological samples [3]. |

Experimental Protocols and Research Workflows

To help you integrate this compound into your research, here are detailed methodologies for key experimental areas.

Protocol 1: Studying Lipid-Protein Interactions via Atomic Force Microscopy (AFM)

This protocol is adapted from research investigating the interaction of small molecules with liposomes [3].

Step 1: Liposome Preparation

- Prepare a solution of 1-Stearoyl-sn-glycero-3-phosphocholine in a suitable solvent mixture (e.g., chloroform:methanol 1:1).

- Use a rotary evaporator to form a thin lipid film on the inside of a glass vessel.

- Hydrate the film with an aqueous buffer (e.g., PBS or HEPES) above the lipid's phase transition temperature, followed by vigorous vortexing or extrusion through polycarbonate membranes to form unilamellar liposomes.

Step 2: Interaction with Target Molecule

- Incubate the prepared liposomes with your target molecule (e.g., a drug candidate like imatinib) at desired concentrations and temperatures for a specified period.

Step 3: Sample Adsorption and AFM Imaging

- Adsorb the liposome-drug complexes onto a freshly cleaved Highly Oriented Pyrolytic Graphite (HOPG) substrate.

- Perform AFM imaging in tapping mode in a liquid or air environment. The HOPG surface induces liposome rupture, allowing the observation of well-ordered lamellar structures. Analyze the topological changes, domain formation, and structural modifications of the lipid bilayer induced by the interaction.

Protocol 2: Using as a Standard in Quantitative Lipidomics

This methodology outlines its use for precise quantification in mass spectrometry-based lipidomic studies [3].

Step 1: Sample Preparation and Spike-In

- Accurately weigh a precise amount of high-purity 1-Stearoyl-sn-glycero-3-phosphocholine to prepare a stock solution.

- Create a dilution series to generate a standard curve. Spike known amounts of this standard into your biological samples (e.g., plasma, tissue homogenates) prior to lipid extraction.

Step 2: Lipid Extraction

- Perform a standardized lipid extraction procedure, such as the Bligh and Dyer or Matyash method, to isolate lipids from the proteinaceous matrix.

Step 3: LC-MS/MS Analysis

- Reconstitute the extracted lipids in an appropriate solvent and analyze using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

- Use a reverse-phase C18 column for chromatographic separation.

- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Monitor the transition from the precursor ion (e.g., [M+H]⁺ or [M+CH₃COO]⁻ for LPCs) to a characteristic fragment ion.

Step 4: Data Quantification

- Use the peak areas from the standard curve to calculate the absolute concentration of endogenous LPC(18:0) and other lysophospholipids in your samples, correcting for recovery and ionization efficiency.

Research-Grade Pathway and Mechanism Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows involving 1-Stearoyl-sn-glycero-3-phosphocholine, based on cited research.

Mechanism of LysoPC-induced apoptosis and survival gene suppression. [3]

General workflow for studying lipid-drug interactions using AFM. [3]

References

1-octadecanoyl-sn-glycero-3-phosphocholine

Chemical Identity and Nomenclature

1-Octadecanoyl-sn-glycero-3-phosphocholine is more commonly known as a lysophosphatidylcholine (LPC) with a stearoyl (18:0) fatty acid chain.

| Property | Description |

|---|---|

| Common Name | 1-Stearoyl-sn-glycero-3-phosphocholine; 18:0 LysoPC [1] |

| IUPAC Name | (2R)-2-hydroxy-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate [1] |

| Molecular Formula | C₂₆H₅₄NO₇P [1] |

| Molecular Weight | 523.692 g/mol [1] |

| InChI Key | IHNKQIMGVNPMTC-RUZDIDTESA-N [1] |

| CAS Number | Information not located in results |

| Critical Micelle Concentration (CMC) | Information not located in results |

This molecule is a key single-chain phospholipid and an intermediate in the Lands' cycle, the primary pathway for phospholipid remodeling in cells to achieve specific fatty acid compositions [2].

Biological Role and Significance

This lysophospholipid is not just an intermediate; it has significant biological roles and research applications:

- Metabolic Intermediate: It is a substrate for Lysophosphatidylcholine Acyltransferases (LPCATs), enzymes that re-acylate it to form phosphatidylcholine (PC) in the Lands' cycle [2]. Its presence and metabolism are crucial for maintaining membrane lipid homeostasis.

- Role in Surfactant Production: The enzyme LPCAT1, which uses this and similar lipids as a substrate, is highly expressed in alveolar type II cells in the lung. This indicates its vital role in the production of pulmonary surfactant [2].

- Precursor in PAF Biosynthesis: Under the action of the enzyme LPCAT1, this molecule can also participate in the non-inflammatory biosynthetic pathway of Plate-activating Factor (PAF), a potent lipid signaling molecule [2].

The diagram below illustrates its central role in these key metabolic pathways.

Metabolic pathways of 18:0 LysoPC via LPCAT enzymes.

Research and Application Context

While specific protocols for 18:0 LysoPC were not found, the search results highlight its importance in broader research contexts:

- Membrane Biophysics: Studies on related phosphatidylcholines (like DSPC) are fundamental for understanding lipid bilayer properties, such as gel to fluid phase transitions, which are critical for designing lipid nanoparticles (LNPs) [3] [4].

- Drug Delivery: Phosphatidylcholines are key components in the formulation of lipid nanoparticles (LNPs) used in pharmaceutical applications, notably in mRNA vaccines like those for COVID-19 [3]. While 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is explicitly mentioned in this role [3], lysophosphatidylcholines are important in the overall metabolism and engineering of these delivery systems.

A Guide for Further Research

To build a complete experimental whitepaper, you will need to consult specialized scientific resources. Here is a potential workflow to obtain the missing detailed information:

Workflow for obtaining detailed compound data.

- Confirm Identity and Purity: Use the provided InChI Key (

IHNKQIMGVNPMTC-RUZDIDTESA-N) to search open databases like PubChem [5] or ChEBI for analytical data (e.g., mass spectrometry, NMR spectra) and confirmed CAS numbers. - Find Specific Protocols: Search specialized literature databases (e.g., PubMed, Google Scholar) for the enzyme LPCAT. The cited papers by Zhao et al. (2008) and Nakanishi et al. (2006) are excellent starting points for detailed assay methodologies using this substrate [2].

- Locate Physical Data: Search chemical supplier catalogs (e.g., Avanti Polar Lipids, Cayman Chemical) for datasheets on 1-Stearoyl-sn-glycero-3-phosphocholine, which often list physical-chemical properties like CMC.

- Investigate Applications: Explore recent review articles on "lysophospholipid biology" or "lipid nanoparticle formulation" to understand the current application landscape.

References

Comprehensive Technical Guide: Lysophosphatidylcholine LPC 18:0/0:0 (Stearoyl Lysophosphatidylcholine)

Molecular Structure and Chemical Properties

LPC 18:0/0:0, also known as stearoyl lysophosphatidylcholine, is a lysophospholipid characterized by a single stearic acid chain (18:0) esterified at the sn-1 position of the glycerol backbone and a phosphocholine headgroup at the sn-3 position. This monoglycerophospholipid has a molecular formula of C₂₆H₅₄NO₇P and an average molecular weight of 523.6832 g/mol (monoisotopic: 523.363789599 Da). [1]

The compound's structure features a polar head group (phosphocholine) and a single hydrophobic tail (stearoyl chain), giving it amphipathic properties that influence its biological behavior and membrane interactions. The IUPAC name is (2-{[(2R)-2-hydroxy-3-(octadecanoyloxy)propyl phosphono]oxy}ethyl)trimethylazanium, and it has the SMILES notation: [H]C@@(COC(=O)CCCCCCCCCCCCCCCCC)COP([O-])(=O)OCCN+(C)C. [1]

Biological Roles and Significance

Metabolic Pathways and Homeostasis

Formation and Metabolism: LPC 18:0 is primarily generated through the enzymatic hydrolysis of phosphatidylcholine (PC) by phospholipase A2 (PLA2). It can also be produced via the transfer of fatty acids to free cholesterol through lecithin-cholesterol acyltransferase (LCAT). The Lands' cycle represents a crucial metabolic pathway where LPC is continuously remodeled through deacylation and reacylation reactions, maintaining phospholipid homeostasis. [2] [3]

Cellular Distribution: While LPC species are found in most tissues at low concentrations, LPC 18:0 specifically functions as an intermediate in phospholipid metabolism. The dynamic balance between LPC formation and reacylation to PC is essential for maintaining membrane composition and fluidity. [2] [1]

Signaling Mechanisms and Pathophysiological Roles

Receptor-Mediated Signaling: LPC 18:0 can signal through multiple receptors, including G protein-coupled receptor G2A and Toll-like receptors, though the specificity for LPC 18:0 versus other LPC species requires further investigation. These signaling pathways typically trigger intracellular cascades involving MAP kinases, AKT, and transcription factors that regulate inflammatory gene expression. [2]

Cellular Effects: LPC 18:0 exhibits diverse biological activities across different cell types, though many studies report effects for general LPC rather than specifically for the 18:0 species. The table below summarizes key findings from the literature: [2]

Table 1: Biological Effects of LPC Across Cell Types

| Cell Type | Observed Effects | Signaling Pathways |

|---|---|---|

| Endothelial cells | Induces MCP-1, IL-8, RANTES expression; Impairs barrier function; Inhibits migration/proliferation | ERK1/2, AKT, p38 MAPK phosphorylation [2] |

| Immune cells | Promotes macrophage polarization to M1 phenotype; Enhances regulatory T cell differentiation | G2A receptor, Foxp3 expression, TGF-β1 production [2] |

| Neuronal cells | Contributes to demyelination; Impairs BBB function; Mediates pericyte loss | GPR17, GPR4, cAMP reduction [2] |

Analytical Methods and Experimental Protocols

Lipid Extraction and Sample Preparation

Modified Folch Method: For plasma samples, mix 50 μL of plasma with 600 μL of cold chloroform:methanol (2:1 v/v). Vortex for 30 seconds, then add 150 μL of LC-MS grade water to induce phase separation. After vortexing again, incubate on ice for 5 minutes, then centrifuge at 12,000×g at 4°C for 10 minutes. Collect 300 μL of the bottom organic layer and evaporate under nitrogen or using a SpeedVac. Reconstitute in 10 μL chloroform followed by 190 μL methanol prior to LC-MS analysis. [4]

Solid-Phase Extraction (SPE): Alternative purification method for improved selectivity, particularly beneficial for complex matrices like neonatal serum. SPE methods typically employ C18 cartridges conditioned with methanol and equilibrated with water before sample loading. After washing with water, lipids are eluted with chloroform:methanol mixtures. [3]

Liquid Chromatography-Mass Spectrometry Analysis

Chromatographic Separation: Utilize reversed-phase chromatography with CSH C18 columns (e.g., 3.0 × 150 mm, 1.7 μm particle size). Mobile phase A typically consists of 10 mM ammonium acetate in 40:60 acetonitrile:water, while mobile phase B is 10 mM ammonium acetate in 90:10 isopropanol:acetonitrile. Apply a linear gradient from 30-100% B over 15-20 minutes at flow rates of 0.2-0.25 mL/min. [3] [4]

Mass Spectrometric Detection: Employ electrospray ionization in positive mode with multiple reaction monitoring (MRM). For LPC 18:0, monitor the transition m/z 524.4 → 184.2 (corresponding to [M+H]+ → phosphocholine headgroup). Optimize source parameters: drying gas temperature 300-350°C, flow 8-10 L/min, nebulizer pressure 30-45 psi, capillary voltage 3-4 kV. [3]

Advanced Structural Characterization: For isomeric differentiation, incorporate ion mobility spectrometry (IMS) to determine collision cross-section (CCS) values. LC-IMS-CID-MS platforms provide four-dimensional data (retention time, m/z, drift time, fragmentation pattern) for enhanced identification confidence. [4]

The following diagram illustrates the comprehensive workflow for LPC analysis using multidimensional lipidomics approaches: [4]

Figure 1: Comprehensive workflow for LPC analysis using multidimensional LC-IMS-CID-MS lipidomics.

Quantitative Data and Research Findings

Concentration Ranges in Biological Systems

Physiological Levels: In healthy individuals, total plasma LPC concentrations range from 125-143 nmole/mL, though species-specific distributions vary. LPC 18:0 represents one of the major LPC species in circulation. [2]

Pathological Alterations: Research demonstrates significant alterations in LPC 18:0 levels in various disease states. In apoE⁻/⁻ mouse models of atherosclerosis, LPC levels were 2-4 times higher compared to wild-type controls, reflecting the pro-inflammatory and pro-atherogenic properties of these lipids. [5]

Table 2: Quantitative Findings for LPC 18:0 in Disease Models

| Study Model | Key Findings | Technical Approach |

|---|---|---|

| ApoE⁻/⁻ Mice (Atherosclerosis) | LPC levels 2-4× higher vs wild-type; CER elevated 3-5× | UPLC-MS with CSH C18 column [5] |

| Rat Stroke Model (tMCAO) | Plasma LPC(16:0) & LPC(18:1) decreased; Brain LPC increased 2-3× | HPLC-MS, correlation with functional outcomes [6] |

| Sepsis Patients | Marked reduction in main LPC species including 18:0 | LC-MS/MS with MRM monitoring [3] |

Correlations with Disease Severity and Outcomes

Ischemic Stroke: In rat transient middle cerebral artery occlusion (tMCAO) models, plasma levels of major LPC species including LPC 18:0 showed a significant decrease that correlated with stroke severity. This reduction exhibited an inverse relationship with brain LPC levels, which increased 2-3 fold post-ischemia. Specific LPC species, particularly LPC(16:0) and LPC(18:1), demonstrated strong correlations with sensorimotor dysfunction, lesion volume, and biomarkers of BBB damage, inflammation, apoptosis, and oxidative stress. [6]

Therapeutic Modulation: Experimental inhibition of LPC production using the PLA2 inhibitor Varespladib resulted in improved outcomes in stroke models, with decreased brain LPC concentrations, preserved cerebral perfusion (~72% vs ~61% in controls), and reduced lesion volumes (17.9 ± 2.1% vs 25.7 ± 2.5% in vehicle group). Conversely, LPC(18:1) supplementation exacerbated injury, with larger lesion cores (18.3 ± 3.7% vs 10.3 ± 3.5% in vehicle group). [6]

Therapeutic Implications and Research Directions

Diagnostic and Prognostic Applications

The consistent alterations in LPC 18:0 levels across multiple disease states position this lipid as a promising biomarker candidate. The strong correlations between specific LPC species and functional outcomes in preclinical stroke models suggest potential for prognostic application in clinical settings. However, the discrepancy between plasma and brain LPC levels observed in brain injury models necessitates careful interpretation of circulating LPC measurements as biomarkers for neurological conditions. [6]

Therapeutic Targeting and Intervention Strategies

Several approaches to modulate LPC pathways have emerged as potential therapeutic strategies:

LPC Reduction Strategies: Inhibition of LPC-forming enzymes, particularly Lp-PLA2, represents a direct approach to reduce LPC production. The PLA2 inhibitor Varespladib has demonstrated efficacy in preclinical stroke models, improving cerebral perfusion and reducing lesion volume. [6]

LPC Receptor Antagonism: Targeting LPC receptors such as G2A or TLRs may mitigate pro-inflammatory and pro-apoptotic signaling without altering LPC concentrations. Research indicates that blocking G2A receptor reduces LPC's impact on macrophage polarization. [2]

Metabolic Clearance Enhancement: Strategies to enhance LPC degradation through lysophospholipase activity or promote its reacylation to PC via LPCAT could restore LPC homeostasis in pathological conditions. [2]

The following diagram illustrates the metabolic pathways of LPC 18:0 and potential therapeutic intervention points: [2]

Figure 2: LPC 18:0 metabolic pathways and pathological mechanisms with therapeutic targets.

Conclusion

References

- 1. PC(18:0/0:0) (YMDB01187) [ymdb.ca]

- 2. An Updated Review of Lysophosphatidylcholine Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of lysophosphatidylcholines and ... [sciencedirect.com]

- 4. Development and Application of Multidimensional Lipid ... [pmc.ncbi.nlm.nih.gov]

- 5. Untargeted Lipidomic Profiling Reveals ... [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Lysophosphatidylcholine as a Biomarker in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: RPLC-CAD Method for Analysis of S-Lysophosphatidylcholines in Phospholipid Formulations

Introduction

S-Lysophosphatidylcholines (LPCs) are important biological molecules that have gained significant attention in pharmaceutical development due to their role as degradation products of phospholipid formulations. These molecules, including 1-stearoyl-sn-glycero-3-phosphocholine and 2-stearoyl-sn-glycero-3-phosphocholine, are generated through the hydrolysis of phosphatidylcholines (PC) via enzymes such as phospholipase A2 (PLA2) [1]. In therapeutic formulations, LPCs serve as critical quality attributes that must be monitored to ensure product stability and safety.

The analysis of LPCs presents significant analytical challenges due to their lack of chromophores, which makes UV detection unsuitable. Additionally, the separation of positional isomers (sn-1 and sn-2) requires highly selective chromatographic methods. Reversed-Phase Liquid Chromatography coupled with Charged Aerosol Detection (RPLC-CAD) has emerged as a powerful technique for overcoming these challenges, providing universal detection for non-chromophoric compounds while offering the selectivity needed to separate structurally similar LPC isomers [2] [3].

This application note provides a comprehensive protocol for the development, optimization, and implementation of a stability-indicating RPLC-CAD method for the analysis of S-Lysophosphatidylcholines in phospholipid-based formulations, incorporating detailed methodologies for method validation and troubleshooting common issues encountered during analysis.

Principles and Significance of Lysophosphatidylcholine Analysis

Biological Relevance of LPCs

Lysophosphatidylcholines play dual roles in biological systems, functioning as both signaling molecules and markers of disease states. In healthy individuals, plasma LPC levels typically range from 125 to 143 nmole/mL, but these concentrations become elevated in various pathological conditions including cardiovascular diseases, diabetes, ovarian cancer, and renal failure [1]. LPCs are primarily generated in the circulation through the enzymatic hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) and through the transfer of fatty acids to free cholesterol via lecithin-cholesterol acyltransferase (LCAT) [1].

The metabolism of LPCs is governed by the Lands' cycle, a crucial pathway for maintaining phospholipid homeostasis. In this cycle, LPCs are converted back to phosphatidylcholines by the enzyme lysophosphatidylcholine acyltransferase (LPCAT) in the presence of Acyl-CoA. However, LPCAT is an intracellular enzyme found in tissues such as lung, liver, and adipose tissue, making it unlikely to interact directly with extracellular circulating LPC that is associated with disease pathologies [1]. This metabolic complexity underscores the importance of accurate analytical methods for LPC quantification in both biological and pharmaceutical contexts.

LPCs in Pharmaceutical Development

In pharmaceutical formulations, particularly liposomal systems and lipid nanoparticles (LNPs), LPCs are monitored as critical degradation products that can impact product quality, stability, and performance. The presence of LPCs in phospholipid formulations can affect membrane integrity, permeability, and overall stability of lipid-based drug delivery systems. Recent advances in nucleic acid delivery systems, including siRNA and mRNA vaccines, have further highlighted the importance of robust analytical methods for lipid analysis, as the lipid composition directly influences particle characteristics, encapsulation efficiency, and therapeutic efficacy [4].

Method Development Strategy

Chromatographic Optimization

The development of a robust RPLC-CAD method for S-Lysophosphatidylcholines requires systematic optimization of multiple chromatographic parameters to achieve optimal separation, sensitivity, and reproducibility.

3.1.1 Stationary Phase Selection

Column Chemistry: Employ a core-shell, polar-embedded RPLC column selected using the hydrophobic subtraction model of selectivity. This column chemistry provides enhanced separation efficiency for phospholipid isomers and improved peak shapes for LPCs [2] [3].

Column Dimensions: Typical columns of 150 × 4.6 mm with particle sizes of 2.6-5 μm provide optimal efficiency and analysis time balance.

Temperature Control: Maintain column temperature between 25-40°C for retention time stability. Higher temperatures may be employed to optimize relative peak placements for a robust, stability-indicating separation [2].

3.1.2 Mobile Phase Optimization

Aqueous Phase: Utilize water with buffer additives such as triethylamine and acetic acid to control pH and improve peak shape. The typical concentration ranges from 5-25 mM [5].

Organic Phase: Employ acetonitrile or methanol as the primary organic modifier. Acetonitrile generally provides better selectivity for LPC separations.

Gradient Elution: Implement a binary gradient with increasing organic concentration to elute LPCs. A typical gradient may start from 50% organic and increase to 95% over 15-25 minutes, followed by re-equilibration [2] [4].

CAD Instrument Parameter Optimization

Charged Aerosol Detection requires careful optimization of several instrument-specific parameters to achieve optimal sensitivity and linear response.

3.2.1 Power Function Value (PFV) Optimization

The Power Function Value is a critical parameter that linearizes the detector response. Optimization should be performed for each instrument, even among instruments of identical build [2] [3]:

Procedure: Inject a series of LPC standards at concentrations spanning the expected analytical range (typically 1-100 μg/mL).

Calculation: Plot log(peak area) versus log(concentration) for each PFV setting. The optimal PFV produces a slope closest to 1, indicating linear response.

Typical Values: Optimal PFV for LPCs typically falls between 1.2-1.5, but instrument-specific optimization is essential [4].

3.2.2 Evaporator Temperature Optimization

Temperature Range: Test evaporator temperatures between 30-50°C to find the optimal setting for LPC analysis.

Optimization Criteria: Select the temperature that provides maximum signal-to-noise ratio while maintaining stable baseline.

Typical Setting: 35°C is often optimal for LPC analysis, but matrix-specific optimization may be required [2].

Response Linearization and Quantitation Approach

The CAD detector exhibits a curvilinear response that requires mathematical transformation for accurate quantification. The relationship between analyte mass and detector response is described by the power function:

[ \text{Response} = a \times \text{mass}^b ]

Where 'a' is a constant and 'b' is the power function value (PFV). For accurate quantification, employ the following strategy [5] [4]:

Internal Standard Method: Use an appropriate internal standard (e.g., non-endogenous phospholipid) to normalize peak areas.

Power Function Transformation: Apply the optimized PFV to linearize the response, achieving R² > 0.996 for calibration curves.

Calibration Range: Establish calibration curves spanning the expected concentration range (typically 1-100 μg/mL for LPCs).

The following diagram illustrates the complete method development workflow:

Detailed Experimental Protocol

Materials and Reagents

- Analytical Standards: this compound and 2-stearoyl-sn-glycero-3-phosphocholine (purity >95%)

- Internal Standard: Non-endogenous phospholipid (e.g., odd-chain fatty acid LPC)

- Mobile Phase Components: HPLC-grade water, acetonitrile, methanol, triethylamine, acetic acid

- Solvents for Sample Preparation: Chloroform, methanol (2:1 and 1:1 v/v ratios)

Instrumentation and Equipment

- HPLC System: Binary pump system with temperature-controlled autosampler and column compartment

- Detection: Charged Aerosol Detector with nebulizer and drying tube

- Data Acquisition: Chromatography data system for acquisition and processing

Sample Preparation Procedure

Lipid Extraction: For phospholipid formulations, extract lipids using a modified Folch/Bligh-Dyer method with ultrasound-assisted extraction [5]:

- Perform first and second extractions with CHCl₃:MeOH (2:1 v/v)

- Perform third extraction with CHCl₃:MeOH (1:1 v/v) to enhance recovery of polar LPCs

- Conduct extractions at low temperature to limit phospholipase activity

Internal Standard Addition: Add appropriate internal standard prior to extraction to correct for variability.

Reconstitution: Reconstitute dried extracts in appropriate solvent (e.g., 2-propanol) compatible with RPLC separation.

Matrix Effect Mitigation: Implement custom flow-divert profile to send only a portion of column effluent to detector, mitigating response drifting effects caused by lipid-stationary phase interactions [2] [3].

Chromatographic Conditions

Column: Core-shell, polar-embedded C18 column (150 × 4.6 mm, 2.6 μm)

Mobile Phase A: Water with 0.1% acetic acid and 0.05% triethylamine

Mobile Phase B: Acetonitrile

Gradient Program:

| Time (min) | %B | Flow Rate (mL/min) | |------------|----|-------------------| | 0 | 60 | 1.0 | | 5 | 60 | 1.0 | | 15 | 95 | 1.0 | | 20 | 95 | 1.0 | | 21 | 60 | 1.0 | | 25 | 60 | 1.0 |

Column Temperature: 30°C

Injection Volume: 10 μL

Autosampler Temperature: 10°C

CAD Detection Parameters

- Power Function Value: 1.3 (instrument-specific optimization required)

- Evaporator Temperature: 35°C

- Nebulizer: Nitrogen gas with appropriate pressure setting

- Data Collection Rate: 10 Hz

Method Validation

The developed RPLC-CAD method should be validated according to ICH guidelines to ensure reliability and reproducibility for regulatory submissions.

Validation Parameters and Acceptance Criteria

Table: Method Validation Parameters and Acceptance Criteria for LPC Analysis

| Validation Parameter | Experimental Approach | Acceptance Criteria |

|---|---|---|

| Linearity | Calibration curves (n=6) over 1-100 μg/mL | R² > 0.996 for all LPCs |

| Precision | Repeatability (n=6) and intermediate precision (different days/analysts) | RSD < 5% for retention time, RSD < 10% for area |

| Accuracy | Recovery studies at 3 concentration levels | 95-110% recovery for all LPCs |

| LOD/LOQ | Signal-to-noise ratio of 3:1 and 10:1 | LOD: 0.5-1 μg/mL, LOQ: 1-2 μg/mL |

| Robustness | Deliberate variations in column temp, mobile phase pH, flow rate | RSD < 5% for all parameters |

| Solution Stability | Analysis over 24-48 hours at room temp and refrigerated | No significant degradation (<5%) |

System Suitability Test

Implement system suitability tests to ensure method performance on each analysis day:

- Resolution: Resolution between 1-stearoyl and 2-stearoyl LPC isomers ≥ 2.0

- Tailing Factor: ≤ 1.5 for all LPC peaks

- Retention Time Stability: RSD ≤ 2% for replicate injections

- Theoretical Plates: ≥ 10,000 for LPC peaks

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Table: Troubleshooting Guide for RPLC-CAD Analysis of LPCs

| Issue | Potential Causes | Solutions |

|---|---|---|

| Poor Peak Shape | Inappropriate mobile phase pH, column degradation | Optimize buffer concentration and pH (5-25 mM, pH 4-5), replace column if necessary |

| Retention Time Drift | Mobile phase inconsistency, temperature fluctuations | Use fresh mobile phase, maintain constant column temperature (±1°C) |

| Low Recovery | Matrix effects from lipid-stationary phase interactions | Implement flow-divert profile, optimize extraction procedure [2] |

| CAD Response Drifting | Nebulizer issues, mobile phase composition changes | Optimize PFV for each instrument, ensure mobile phase consistency [2] [3] |

| Insufficient Resolution | Suboptimal gradient or temperature | Adjust gradient slope, optimize column temperature, consider alternative column chemistry |

Enhancing Method Robustness

- Column Equivalency: Test multiple columns from different lots and manufacturers to ensure method transferability.

- Mobile Phase Preparation: Standardize mobile phase preparation procedures to minimize variability.

- Internal Standard Selection: Choose an internal standard with similar physicochemical properties to target analytes but sufficient chromatographic resolution.

- Sample Stability: Establish stability profiles for processed samples under storage conditions (typically 24-48 hours at 4°C).

The following diagram illustrates the systematic troubleshooting approach:

Applications in Pharmaceutical Analysis

The optimized RPLC-CAD method for S-Lysophosphatidylcholines has broad applications in pharmaceutical development and quality control:

- Stability Studies: Monitoring LPC formation as degradation products in phospholipid-based formulations under various storage conditions [2]

- Formulation Development: Assessing the impact of different formulation parameters on LPC generation in liposomal products and lipid nanoparticles [4]

- Quality Control: Routine analysis of LPC content in release testing and stability testing of phospholipid-containing drug products

- Comparative Studies: Evaluating biosimilarity and product consistency across different manufacturing batches

The method's ability to separate and quantify positional isomers of LPCs (sn-1 and sn-2) provides valuable insights into degradation pathways and mechanisms, supporting formulation optimization and stabilization strategies.

Conclusion

The RPLC-CAD method described in this application note provides a robust, sensitive, and reproducible approach for the analysis of S-Lysophosphatidylcholines in phospholipid formulations. Through systematic optimization of chromatographic parameters and CAD detection conditions, researchers can achieve reliable quantification of these critical degradation products without the need for chromophore-containing analytes.

The universal detection capability of CAD, combined with the selectivity of reversed-phase chromatography, makes this technique particularly valuable for pharmaceutical applications where monitoring lipid degradation is essential for ensuring product quality, stability, and performance. The detailed protocols and troubleshooting guidelines provided herein facilitate successful method implementation and transfer across different laboratories and instrument platforms.

References

- 1. An Updated Review of Lysophosphatidylcholine Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 2. charged aerosol detection stability indicating method for ... [pubmed.ncbi.nlm.nih.gov]

- 3. A four parameter optimization and troubleshooting of a RPLC [oak.novartis.com]

- 4. RP-CAD for Lipid Quantification: Systematic Method ... [mdpi.com]

- 5. Determination of Glycerophospholipids in Biological ... [mdpi.com]

Comprehensive Application Notes and Protocols for UPLC/MSe Analysis of 1-Stearoyl-2-hydroxy-sn-gosphocholine (18:0 Lyso PC)

Introduction

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine (commonly known as 18:0 Lyso PC) is a significant lysophosphatidylcholine (LPC) that serves important roles in cellular signaling and disease pathophysiology. This molecule consists of an 18-carbon saturated fatty acid chain (stearic acid) attached to a glycerophosphocholine backbone. As an important bioactive lipid, it has been implicated in various biological processes including neurotrophic signaling and inflammatory response [1] [2]. The analysis of this specific lipid molecule requires sophisticated analytical approaches due to the presence of isomeric species and the challenge of detecting it amidst complex biological matrices.

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry employing alternating low and high collision energy (UPLC/MSe) represents a powerful analytical platform for the identification and quantification of lipids in biological systems. This technique provides simultaneous acquisition of both precursor and fragment ion information with high mass accuracy, making it particularly suitable for lipidomic studies [3] [4]. The following application notes and protocols detail optimized methodologies for analyzing 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine across various biological systems, with emphasis on sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation.

Chemical and Physical Properties

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphocholine has the molecular formula C₂₆H₅₄NO₇P with an exact mass of 523.364 Da [2]. The compound is hygroscopic and typically supplied as either a powder or chloroform solution. Commercial preparations generally have a purity of >99% LPC, though they may contain up to 10% of the 2-LPC isomer [2]. The critical micelle concentration (CMC) for this lipid is approximately 0.4 µM, which is an important consideration for experimental design involving cellular systems [2].

Biological Significance and Signaling Pathways

18:0 Lyso PC exhibits specific bioactivity in neuronal signaling pathways. Research has demonstrated that this lysophospholipid specifically enhances nerve growth factor (NGF)-induced signals in PC12 cells without affecting signals induced by epidermal growth factor, basic fibroblast growth factor, or insulin-like growth factor-1 [1]. The mechanism involves potentiation of NGF-induced MAPK and Akt phosphorylation through enhanced phosphorylation of MEK and the NGF receptor TrkA [1].

The following diagram illustrates the core signaling pathway through which 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine enhances NGF signaling:

Figure 1: Core signaling pathway of 18:0 Lyso PC in enhancing NGF-induced neuronal signaling. 18:0 Lyso PC specifically potentiates NGF signaling through the TrkA receptor, enhancing downstream MAPK and Akt phosphorylation and ultimately increasing expression of immediate early genes.

Studies using TrkA/EGF receptor chimeras have revealed that the extracellular domain of TrkA is responsible for the enhancing effect of LPC, suggesting this lipid acts at the receptor level rather than through intracellular signaling components [1]. Furthermore, secretory phospholipase A₂ (sPLA₂) enhances NGF-induced MAPK phosphorylation at levels comparable to LPC, indicating that LPC generated in situ by sPLA₂-mediated hydrolysis of membrane phosphatidylcholine can similarly stimulate NGF-TrkA signaling [1].

Experimental Protocols

Sample Preparation and Extraction

Protocol 1: Methanol-Based Extraction from Serum/Plasma

This protocol is optimized for the extraction of lysophospholipids from serum or plasma samples [5]:

- Sample Volume: Accurately pipette 5-50 µL of serum or plasma into a microcentrifuge tube.

- Protein Precipitation: Add 200 µL of ice-cold HPLC-grade methanol to the sample.

- Vortexing: Mix vigorously for 30 seconds to ensure complete protein precipitation.

- Incubation: Allow the sample to stand for 30 minutes at room temperature.

- Centrifugation: Centrifuge at 16,100 × g for 10 minutes to pellet precipitated proteins.

- Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.

Protocol 2: Chloroform-Methanol Extraction for Cellular Samples

For extraction of 18:0 Lyso PC from cellular samples, follow this modified Folch extraction [4]:

- Cell Lysis: Resuspend cell pellets in 100 µL of ultrapure water.

- Solvent Addition: Add 100 µL of chloroform:methanol (2:1 v/v) mixture.

- Mixing: Vortex for 2 minutes until a homogeneous emulsion forms.

- Phase Separation: Allow the mixture to stand for 30 minutes or centrifuge briefly.

- Collection: Collect the lower organic phase (approximately 60 µL).

- Internal Standard Addition: Add appropriate internal standards (e.g., deuterated Lyso PC species).

For resuspension of dried lipid extracts prior to UPLC/MSe analysis [3]:

- Add 200 µL of 1:1 v/v methanol:deionized water to the dried lipid extract.

- Vortex for 30 seconds to resuspend the pellet.

- Sonicate for 30 minutes to ensure complete solubilization.

- Centrifuge at 16,100 × g for 10 minutes to remove any non-resuspended material.

- Transfer supernatant to MS vial for analysis.

UPLC/MSe Analytical Conditions

Chromatographic Separation [3] [4]

Table 1: UPLC Conditions for 18:0 Lyso PC Separation

| Parameter | Specification |

|---|---|

| Column | Waters HSS T3 C18 (2.1 × 100 mm, 1.7 µm) |

| Column Temperature | 35-50°C |

| Mobile Phase A | Ultrapure water (1% 1M ammonium acetate, 0.1% formic acid) |

| Mobile Phase B | Acetonitrile-isopropanol (1:1, 1% 1M ammonium acetate, 0.1% formic acid) |

| Gradient Program | Start at 35% B; ramp to 80% B in 2 min; to 100% B in 7 min; hold for 7 min |

| Flow Rate | 0.400 mL/min |

| Injection Volume | 2.0 µL |

| Sample Temperature | 10°C |

Mass Spectrometric Detection [3] [4]

Table 2: MSe Detection Parameters for 18:0 Lyso PC

| Parameter | Specification |

|---|---|

| Mass Spectrometer | Waters Synapt G2 HDMS Q-TOF or similar |

| Ionization Mode | Electrospray Ionization (ESI) positive mode |

| Mass Range | m/z 300-1200 |

| Scan Duration | 0.2 seconds |

| Collision Energies | Low energy (4-6 eV) and high energy (ramp 15-40 eV) |

| Capillary Voltage | 2.8 kV |

| Cone Voltage | 30 V |

| Source Temperature | 110°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/h |

| Cone Gas Flow | 50 L/h |

| Lock Mass Reference | Reserpine (m/z 609.2812) |

The following workflow diagram outlines the complete UPLC/MSe analytical process for 18:0 Lyso PC:

Figure 2: Complete UPLC/MSe workflow for analysis of 18:0 Lyso PC, from sample preparation through compound identification.

Data Processing and Analysis

The raw data acquired from UPLC/MSe analysis requires specialized processing to accurately identify and quantify 18:0 Lyso PC [3]:

- Feature Detection: Process raw data using software such as MZmine 2 or Compound Discoverer to detect chromatographic features characterized by retention time, m/z value, and intensity.

- Alignment: Align features across multiple samples to account for retention time shifts.

- Adduct Identification: Identify common adducts including [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. The use of isotopically labeled acetate ions in chromatographic buffers can aid in distinguishing between isobaric species [6].

- Fragment Analysis: Examine high-collision energy spectra for characteristic fragments of 18:0 Lyso PC, including:

- m/z 184.0733 (phosphocholine headgroup)

- m/z 104.1075 (choline fragment)

- m/z 341.3063 (stearoyl fatty acid-related fragment)

- Quantification: Use internal standardization with deuterated LPC analogs for precise quantification. Calibration curves should be prepared in the range of 0.2-500 nM [5].

Method Validation Parameters

For rigorous analytical methods, the following validation parameters should be established for 18:0 Lyso PC quantification [5]:

Table 3: Method Validation Parameters for 18:0 Lyso PC Analysis

| Validation Parameter | Target Specification |

|---|---|

| Limit of Detection (LOD) | ≤ 0.2 nM |

| Limit of Quantification (LOQ) | ≤ 0.8 nM |

| Linear Range | 0.8-500 nM |

| Precision (RSD) | < 15% |

| Accuracy | 85-115% |

| Extraction Recovery | > 90% |

| Matrix Effect | 85-115% |

| Carry-over | < 20% of LOD |

Applications in Disease Research

The analytical protocols described above have revealed significant alterations in 18:0 Lyso PC levels in various disease states:

- Rheumatoid Arthritis: Lipidomics studies have identified significant dysregulation of glycerophospholipid metabolism in rheumatoid arthritis patients, with lysophospholipids serving as potential biomarkers for distinguishing between new-onset and chronic disease stages [7].

- Nutritional Disorders: Comprehensive evaluation of serum lysophospholipids, including 18:0 Lyso PC, has been shown to be an excellent indicator of nutritional phenotype associated with increased risk of lipid disorders [5].

- Neurological Studies: The specific enhancement of NGF signaling by 18:0 Lyso PC suggests potential therapeutic applications in neurological disorders requiring neurotrophic support [1].

Troubleshooting and Quality Control

Quality Control Measures [3]

- System Suitability: Analyze a reference standard of 18:0 Lyso PC (commercially available from vendors such as Avanti Polar Lipids) to verify chromatographic performance and mass accuracy before sample analysis.

- Blank Injections: Perform regular blank injections (1:1 methanol:water) to monitor for carry-over.

- Quality Control Samples: Prepare pooled quality control samples from a aliquot of all study samples and inject at regular intervals throughout the analytical sequence to monitor system stability.

- Internal Standards: Use stable isotope-labeled internal standards (e.g., D₃- or ¹³C-labeled LPC) to account for extraction efficiency and matrix effects.

Common Issues and Solutions

- Poor Chromatographic Peak Shape: Ensure column temperature is maintained at 35-50°C and use additives in mobile phase (ammonium acetate) to improve peak shape.

- Low Signal Intensity: Check ion source parameters and consider using adduct formation with ammonium acetate to enhance ionization efficiency [8].

- Inconsistent Quantification: Implement rigorous internal standardization and assess extraction recovery for each sample batch.

Conclusion

The UPLC/MSe analytical platform provides a robust and sensitive approach for the identification and quantification of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine in complex biological samples. The method offers comprehensive molecular characterization through simultaneous acquisition of precursor and fragment ion data with high mass accuracy. The protocols described herein have been validated across multiple biological systems and can be applied to further elucidate the biological roles of this important lysophospholipid in health and disease.

References

- 1. Lysophosphatidylcholine enhances NGF-induced MAPK ... [sciencedirect.com]

- 2. 855775 | 18:0 Lyso PC [avantiresearch.com]

- 3. Checkpoints for Preliminary Identification of Small ... [pmc.ncbi.nlm.nih.gov]

- 4. Ultrahigh-Performance Liquid Chromatography–Mass ... [spectroscopyonline.com]

- 5. Development and validation of a UHPLC-ESI-MS ... [sciencedirect.com]

- 6. Fully Automatized Detection of Phosphocholine-Containing ... [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive multi-omics analysis reveals the core role of ... [pmc.ncbi.nlm.nih.gov]

- 8. A Critical Overview of HPLC-MS-Based Lipidomics in ... [mdpi.com]

Principles of 1H MAS NOESY NMR for Membrane Interactions

References

- 1. The interaction of small molecules with phospholipid ... membranes [nature.com]

- 2. The interaction of small molecules with phospholipid ... [pubmed.ncbi.nlm.nih.gov]

- 3. High resolution 1H MAS RFDR NMR of biological ... [pmc.ncbi.nlm.nih.gov]

- 4. Membrane Interaction of Ibuprofen with Cholesterol- ... [mdpi.com]

- 5. Conformational State of Fenamates at the Membrane ... | CoLab [colab.ws]

- 6. The interaction of small molecules with phospholipid ... membranes [link.springer.com]

- 7. [PDF] Hydration of POPC bilayers studied by 1 -PFG-MAS- H ... NOESY [semanticscholar.org]

Comprehensive Application Notes and Protocols for 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) Lipid Bilayer Studies

Then, I will now begin writing the main body of the document.

Introduction to SOPC Lipid Bilayers and Biological Significance